ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Overview
Description
ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE is a chemical compound with the molecular formula C24H26ClO3P. It is known for its applications in various chemical reactions and research fields. The compound is characterized by its triphenylphosphonium core, which is a common feature in many organophosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE typically involves the reaction of triphenylphosphine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to precipitate the product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield phosphonium salts, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE involves its ability to form stable phosphonium ylides. These ylides are key intermediates in many organic reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds. The compound’s triphenylphosphonium core interacts with various molecular targets, facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride: This compound has a similar structure but with a different alkoxy group.
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: Another similar compound with a methoxy group and bromide ion.
Uniqueness: ETHOXY-ETHOXYCARBONYL-METHYLTRIPHENYLPHOSPHONIUM CHLORIDE is unique due to its specific ethoxy groups, which influence its reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(1,2-diethoxy-2-oxoethyl)-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3P.ClH/c1-3-26-23(25)24(27-4-2)28(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22;/h5-19,24H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJCDOWKUCLEQX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16847-90-8 | |
Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16847-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (1,2-diethoxy-2-oxoethyl)triphenyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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